molecular formula C7H11N3 B046270 3-(aminomethyl)-N-methylpyridin-2-amine CAS No. 120182-89-0

3-(aminomethyl)-N-methylpyridin-2-amine

Cat. No. B046270
M. Wt: 137.18 g/mol
InChI Key: IGYVKGUNRCIJDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine and related compounds typically involves aminomethylation reactions. Smirnov et al. (2005) investigated the aminomethylation of 3-hydroxy pyridines, which is directed primarily to specific positions of the pyridine ring, indicating a method for synthesizing amino and hydroxymethyl derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine (Smirnov, Kuz’min, & Kuznetsov, 2005).

Molecular Structure Analysis

The molecular structure of derivatives related to 3-(aminomethyl)-N-methylpyridin-2-amine, including the role of intramolecular hydrogen bonds and the resistance to certain methylation processes, has been studied. Chisholm et al. (2011) found that the formation of intramolecular hydrogen bonds in 3,3′-N,N′-bis(amino)-2,2′-bipyridine prevents clean tetramethylation, which is crucial for understanding the structural constraints in similar molecules (Chisholm, McDonald, & McIndoe, 2011).

Chemical Reactions and Properties

3-(Aminomethyl)-N-methylpyridin-2-amine undergoes various chemical reactions, including reductive aminations and alkylations. Wilhelmsen et al. (2018) described a protocol for N-substituted 3-amino-4-halopyridines, providing access to imidazopyridines and similar heterocyclic systems, highlighting the compound's versatility in synthetic chemistry (Wilhelmsen, Dixon, Chisholm, & Clark, 2018).

Physical Properties Analysis

The physical properties of 3-(aminomethyl)-N-methylpyridin-2-amine derivatives have been characterized through spectroscopic and crystallographic methods. For instance, the synthesis and properties of amino-substituted derivatives have been explored, providing insights into their donor–acceptor chromophore properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Chemical Properties Analysis

The chemical properties of 3-(aminomethyl)-N-methylpyridin-2-amine, including its reactivity and potential as a catalytic agent in polymerization and cross-coupling reactions, have been investigated. Deeken et al. (2006) synthesized aminopyridinato complexes, highlighting the compound's role in catalysis and its application in Suzuki cross-coupling reactions (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : AMPBH is used as an intermediate in various chemical reactions. It’s particularly involved in Suzuki-Miyaura reactions, which are used to couple boronic acids with various carbon electrophiles .
  • Methods of Application or Experimental Procedures : The specific procedures can vary depending on the reaction. In general, Suzuki-Miyaura reactions involve the use of a palladium catalyst and a base. The boronic acid (in this case, AMPBH) is coupled with an organic halide or a similar compound .
  • Results or Outcomes : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) : This is an organic compound with the molecular formula

    . It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
  • Muscarinic Receptor Agonists and Antagonists : A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented. The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

  • S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) : This is a well-known anticonvulsant drug. The synthesis stages of S-pregabalin were optimized in a study .

  • 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) : This is an organic compound with the molecular formula

    . It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
  • Muscarinic Receptor Agonists and Antagonists : A comprehensive review of pharmacological and medical aspects of the muscarinic class of acetylcholine agonists and antagonists is presented. The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

  • S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) : This is a well-known anticonvulsant drug. The synthesis stages of S-pregabalin were optimized in a study .

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Amines can be corrosive and irritating to the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-(aminomethyl)-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYVKGUNRCIJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-methylpyridin-2-amine

CAS RN

120182-89-0
Record name 3-(aminomethyl)-N-methylpyridin-2-amine
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Synthesis routes and methods

Procedure details

Borane/THF complex (1.44 mol) as a 1 M solution in tetrahydrofuran was added, dropwise, to a solution of 2-(methylamino)-nicotinonitrile (63.9 g, 480 mmol) in tetrahydrofuran (480 mL). This mixture was stirred at room temperature for 1 hour then heated to reflux for 3 hours. The reaction mixture was quenched by dropwise addition of methanol (136 mL, 3.36 mol) followed by 6M HCl (80 mol, 480 mmol) and 10% HCl (400 mL). The phases were separated and the organic phase washed with brine (2×480 mL). The aqueous phase was made alkaline with 50% aqueous NaOH (250 g). The aqueous phase was extracted with dichloromethane (2×480 mL) and the organic extracts dried over Na2SO4. Concentration in vacuo gave 44.85 g of 3-(aminomethyl)-2-methylaminopyridine as a pale yellow oil.
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